
3,4,5-Trichloroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichloroanisole is an organic compound with the molecular formula C7H5Cl3O. It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its musty odor and is often associated with cork taint in wines, which can significantly affect the aroma and quality of the wine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4,5-Trichloroanisole can be synthesized through the chlorination of anisole. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the 3, 4, and 5 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5-Trichloroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenols or quinones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted anisoles.
Oxidation Products: Oxidation can yield compounds like 3,4,5-trichlorophenol or quinones.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trichloroanisole has several applications in scientific research:
Wirkmechanismus
The primary mechanism by which 3,4,5-Trichloroanisole exerts its effects is through its interaction with olfactory receptors, leading to the perception of a musty odor. This compound is formed through the microbial O-methylation of chlorophenols, which are often present in the environment due to industrial activities . The molecular targets include olfactory receptors in the nasal epithelium, which are activated by the compound, resulting in the characteristic musty smell .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichloroanisole: Known for causing cork taint in wines, similar to 3,4,5-Trichloroanisole.
2,4,6-Tribromoanisole: Another haloanisole that contributes to musty odors in wines.
2,3,4,6-Tetrachloroanisole: A related compound with similar sensory properties.
Pentachloroanisole: Known for its presence in contaminated environments and similar odor characteristics.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and sensory properties. Its formation and presence in various environments highlight its significance in studies related to environmental contamination and sensory analysis .
Eigenschaften
CAS-Nummer |
54135-82-9 |
|---|---|
Molekularformel |
C7H5Cl3O |
Molekulargewicht |
211.5 g/mol |
IUPAC-Name |
1,2,3-trichloro-5-methoxybenzene |
InChI |
InChI=1S/C7H5Cl3O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
InChI-Schlüssel |
GUCFBWGWRCILHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



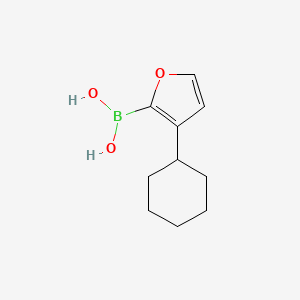
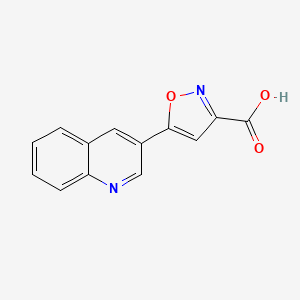
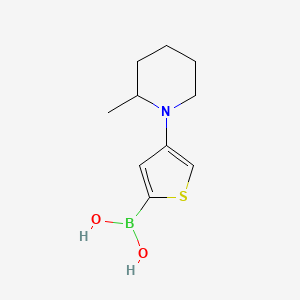
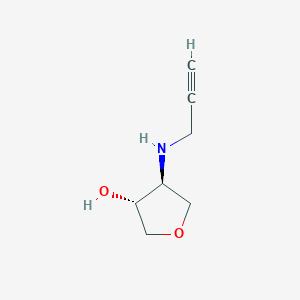
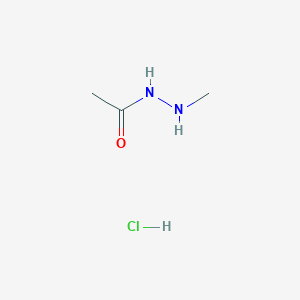
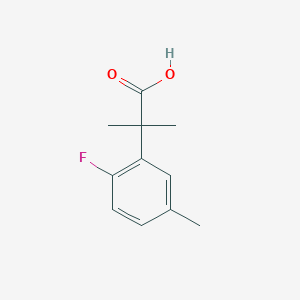
![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
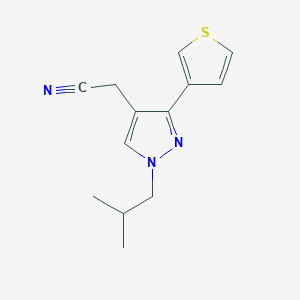
![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)
![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)



